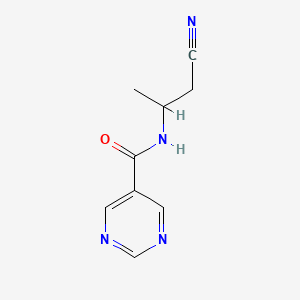![molecular formula C12H13FN2O3 B6631941 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid, also known as CPP-115, is a novel and potent gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid increases the levels of GABA in the brain, which in turn leads to increased inhibition of neuronal activity. This results in a reduction in the frequency and severity of seizures, as well as a reduction in anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. It also increases the levels of glutamate, another important neurotransmitter that plays a role in regulating neuronal activity. In addition, 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in various disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid is its potency and specificity as a GABA-AT inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the potential therapeutic applications of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid in other neurological and psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for further research on the safety and efficacy of 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid in humans, as well as the development of more effective delivery methods.
Métodos De Síntesis
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylmethylamine with 5-fluoropyridine-2-carbonyl chloride, followed by the addition of 2-bromoacetic acid. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes 2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid a potential treatment for epilepsy, as well as other disorders characterized by hyperexcitability, such as anxiety and addiction.
Propiedades
IUPAC Name |
2-[cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-9-3-4-10(14-5-9)12(18)15(7-11(16)17)6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZKTOIHUIGIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)

![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)
![2-[(5-Fluoropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B6631925.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![2-[1-[(5-Fluoropyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6631949.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)

![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)